molecular formula C13H18O B14133543 5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one CAS No. 88802-22-6

5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one

Katalognummer: B14133543
CAS-Nummer: 88802-22-6
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: VJZBFRCJQSCVRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one is an organic compound that belongs to the class of naphthalenes. Naphthalenes are known for their aromatic properties and are widely used in various chemical applications. This compound, in particular, has a unique structure that makes it interesting for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one typically involves multi-step organic reactions. One common method is the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene: A simpler aromatic compound with similar structural features.

    Tetralin: A hydrogenated derivative of naphthalene with similar chemical properties.

    1-Tetralone: A related compound with a similar ketone functional group.

Uniqueness

5,5,8a-Trimethyl-6,7,8,8a-tetrahydronaphthalen-1(5H)-one is unique due to its specific substitution pattern and structural features, which confer distinct chemical and physical properties. These unique characteristics make it valuable for specific applications and research studies.

Eigenschaften

CAS-Nummer

88802-22-6

Molekularformel

C13H18O

Molekulargewicht

190.28 g/mol

IUPAC-Name

5,5,8a-trimethyl-7,8-dihydro-6H-naphthalen-1-one

InChI

InChI=1S/C13H18O/c1-12(2)8-5-9-13(3)10(12)6-4-7-11(13)14/h4,6-7H,5,8-9H2,1-3H3

InChI-Schlüssel

VJZBFRCJQSCVRD-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC2(C1=CC=CC2=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.